N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine
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Overview
Description
N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is an organic compound that features a nitro group, an ethylsulfanyl group, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine typically involves the reaction of ethylamine with a nitroethene derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethylamine derivatives.
Scientific Research Applications
N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ethylsulfanyl group can also participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(methylsulfanyl)-2-nitroethen-1-amine
- N-Propyl-1-(propylsulfanyl)-2-nitroethen-1-amine
- N-Butyl-1-(butylsulfanyl)-2-nitroethen-1-amine
Uniqueness
N-Ethyl-1-(ethylsulfanyl)-2-nitroethen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138224-18-7 |
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Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-ethyl-1-ethylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C6H12N2O2S/c1-3-7-6(11-4-2)5-8(9)10/h5,7H,3-4H2,1-2H3 |
InChI Key |
OMXCKNFOOAJBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=C[N+](=O)[O-])SCC |
Origin of Product |
United States |
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